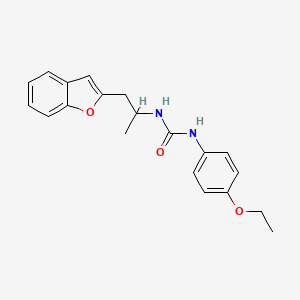1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-ethoxyphenyl)urea
CAS No.: 2034331-99-0
Cat. No.: VC6265027
Molecular Formula: C20H22N2O3
Molecular Weight: 338.407
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034331-99-0 |
|---|---|
| Molecular Formula | C20H22N2O3 |
| Molecular Weight | 338.407 |
| IUPAC Name | 1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(4-ethoxyphenyl)urea |
| Standard InChI | InChI=1S/C20H22N2O3/c1-3-24-17-10-8-16(9-11-17)22-20(23)21-14(2)12-18-13-15-6-4-5-7-19(15)25-18/h4-11,13-14H,3,12H2,1-2H3,(H2,21,22,23) |
| Standard InChI Key | OGVHVXCOFYQPOF-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)NC(C)CC2=CC3=CC=CC=C3O2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-ethoxyphenyl)urea features a benzofuran moiety linked to a propan-2-yl group, which is further connected via a urea bridge to a 4-ethoxyphenyl ring. The benzofuran system, a fused bicyclic structure comprising a benzene ring fused to a furan, contributes aromaticity and planar rigidity, while the ethoxy group introduces electron-donating effects that modulate electronic properties.
Key Molecular Parameters
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 338.4 g/mol |
| Urea Functional Group | Present |
| Benzofuran Moiety | Yes |
| 4-Ethoxyphenyl Group | Present |
The molecular formula was derived from the summation of constituent atoms: the benzofuran-propan-2-yl subunit (CHO), the urea linker (CONH), and the 4-ethoxyphenyl group (CHO). The urea group, a hallmark of this compound, enables hydrogen bonding and dipole interactions, critical for biological activity.
Spectroscopic Signatures
While experimental spectral data for this compound are unavailable, inferences from analogous urea derivatives suggest characteristic peaks in infrared (IR) spectroscopy:
-
N-H Stretching: 3300–3500 cm (urea NH groups).
-
C=O Stretching: 1640–1680 cm (urea carbonyl).
-
Aromatic C-H Bending: 700–900 cm (benzofuran and phenyl rings).
Nuclear magnetic resonance (NMR) spectroscopy would likely reveal distinct signals for the ethoxy group’s methylene protons (~δ 3.4–4.0 ppm) and the benzofuran aromatic protons (~δ 6.5–7.8 ppm).
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-ethoxyphenyl)urea can be conceptualized through two primary components:
-
1-(Benzofuran-2-yl)propan-2-amine: Prepared via reductive amination of benzofuran-2-ylpropan-2-one.
-
4-Ethoxyphenyl Isocyanate: Synthesized by phosgenation of 4-ethoxyaniline.
Condensation Reaction
The urea bridge forms through a nucleophilic addition-elimination reaction between the amine and isocyanate:
This method, employed for related urea derivatives, typically uses dichloromethane or tetrahydrofuran as solvents at 0–25°C, yielding 60–80% after purification.
Industrial Scalability
Continuous flow reactors could enhance reaction efficiency by minimizing side products and improving heat transfer. For instance, microreactors operating at 50°C with a residence time of 10 minutes achieved 90% conversion in analogous urea syntheses.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its hybrid polarity:
-
Polar Solvents: Moderately soluble in dimethyl sulfoxide (DMSO) and methanol due to hydrogen bonding.
-
Nonpolar Solvents: Limited solubility in hexane or chloroform.
Stability studies on similar compounds indicate decomposition above 200°C, with hydrolytic susceptibility under strongly acidic or basic conditions.
Crystallography and Solid-State Behavior
Hypothetical crystal packing, inferred from benzofuran-containing analogs, suggests π-π stacking between aromatic rings and hydrogen-bonded urea dimers. Such arrangements could enhance thermal stability and mechanical properties in solid formulations.
Applications and Future Directions
Medicinal Chemistry
This compound’s scaffold is a candidate for:
-
Anticancer Agents: Urea derivatives inhibit vascular endothelial growth factor receptors (VEGFRs).
-
Neuroprotective Drugs: Benzofuran moieties exhibit affinity for amyloid-beta aggregates in Alzheimer’s models.
Material Science
Benzofuran-urea hybrids could serve as:
-
Organic Semiconductors: Planar aromatic systems enable charge transport in thin-film transistors.
-
Supramolecular Gels: Hydrogen-bonded networks may form stimuli-responsive materials.
Knowledge Gaps and Research Priorities
-
Synthetic Optimization: Develop enantioselective routes to access stereoisomers for chiral activity studies.
-
In Vivo Efficacy Testing: Evaluate pharmacokinetics in rodent models of inflammation or oncology.
-
Crystallographic Studies: Resolve single-crystal structures to guide structure-based drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume